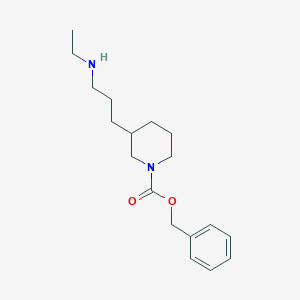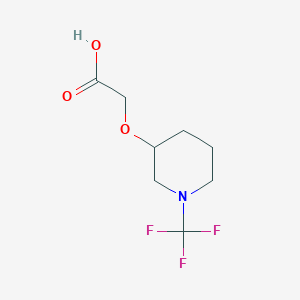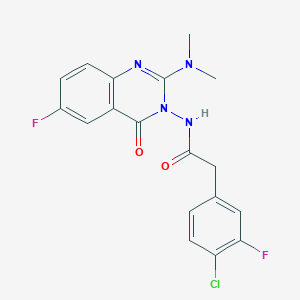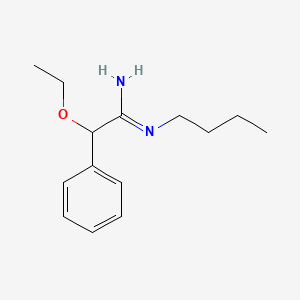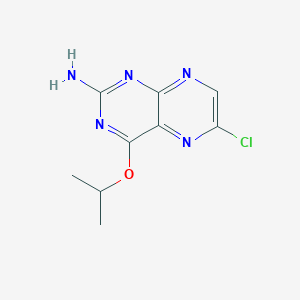
6-Chloro-4-isopropoxypteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-chloro-4-isopropoxypteridine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 6, and an isopropoxy group at position 4 on the pteridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-4-isopropoxypteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pteridines.
Scientific Research Applications
2-amino-6-chloro-4-isopropoxypteridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-isopropoxypteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 2-amino-6-chloropyridine
- 2-amino-4-chloro-6-methylpyrimidine
Uniqueness
2-amino-6-chloro-4-isopropoxypteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and isopropoxy group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClN5O |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
6-chloro-4-propan-2-yloxypteridin-2-amine |
InChI |
InChI=1S/C9H10ClN5O/c1-4(2)16-8-6-7(14-9(11)15-8)12-3-5(10)13-6/h3-4H,1-2H3,(H2,11,12,14,15) |
InChI Key |
UKWSFPQXLGPANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=NC=C(N=C21)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



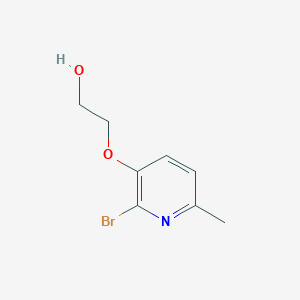
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)

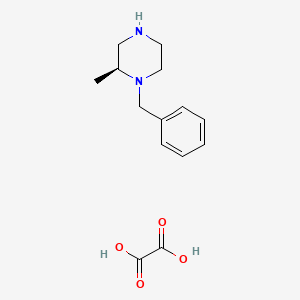
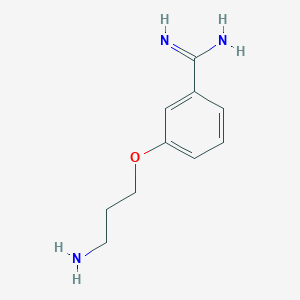

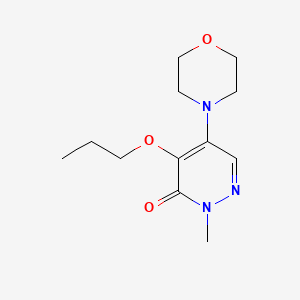

![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
